N-Fmoc-O-propyl-D-serine

Peptide Synthesis Stereochemistry Chiral Purity

N-Fmoc-O-propyl-D-serine (CAS: 2349477-13-8), systematically named N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-propyl-D-serine and often designated Fmoc-D-Ser(nPr)-OH, is a non-proteinogenic, protected amino acid derivative. It serves as a specialized building block in solid-phase peptide synthesis (SPPS) under Fmoc/tBu chemistry.

Molecular Formula C21H23NO5
Molecular Weight 369.4 g/mol
Cat. No. B12305870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-O-propyl-D-serine
Molecular FormulaC21H23NO5
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCCCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H23NO5/c1-2-11-26-13-19(20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,22,25)(H,23,24)
InChIKeyZMBUQXDXHBJSFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Fmoc-O-propyl-D-serine: D-Serine Building Block with Propyl Side-Chain Protection for Fmoc-SPPS


N-Fmoc-O-propyl-D-serine (CAS: 2349477-13-8), systematically named N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-propyl-D-serine and often designated Fmoc-D-Ser(nPr)-OH, is a non-proteinogenic, protected amino acid derivative. It serves as a specialized building block in solid-phase peptide synthesis (SPPS) under Fmoc/tBu chemistry . The compound features a D-serine backbone with an Fmoc group at the N-terminus and an n-propyl ether at the side-chain hydroxyl, providing orthogonal protection and introducing distinct steric and hydrophobic properties [1].

Why Fmoc-D-Ser(tBu)-OH, Fmoc-D-Ser(Me)-OH or Other Serine Derivatives Cannot Substitute N-Fmoc-O-propyl-D-serine


Simple substitution of N-Fmoc-O-propyl-D-serine with other Fmoc-protected serine derivatives is not possible without altering the chemical and biological properties of the final peptide. The specific O-alkyl modification dictates side-chain hydrophobicity, steric bulk, and electronic character, directly impacting peptide conformation, solubility, and target binding [1]. For instance, the n-propyl group provides a distinct hydrophobic and steric profile compared to the smaller methyl or bulkier tert-butyl groups, enabling fine-tuned interactions in protein-protein binding studies and peptide therapeutic design .

Product-Specific Quantitative Evidence Guide: N-Fmoc-O-propyl-D-serine vs. Analogs


Stereochemical Identity: D-Enantiomer vs. L-Enantiomer

The D-configuration of the serine α-carbon is critical for applications requiring a specific stereochemical outcome, such as the synthesis of D-peptides or peptide mimetics with enhanced proteolytic stability. The target compound, N-Fmoc-O-propyl-D-serine, is explicitly specified as the D-enantiomer (CAS: 2349477-13-8), while the L-enantiomer, N-Fmoc-O-propyl-L-serine, has a different CAS number (2255321-09-4) and exhibits opposite optical rotation . Substitution of one enantiomer for the other will invert the stereochemistry of the residue in the final peptide, potentially abolishing or drastically altering biological activity .

Peptide Synthesis Stereochemistry Chiral Purity

Hydrophobicity Tuning: n-Propyl vs. Methyl and Ethyl Analogs

The O-propyl modification is reported to enhance hydrophobicity compared to conventional serine derivatives, enabling tailored interactions in protein-protein binding studies [1]. While direct experimental LogP values are unavailable, the increase in alkyl chain length from methyl (C1) to ethyl (C2) to propyl (C3) is a well-established method for incrementally increasing lipophilicity. This provides a rational basis for selecting the propyl derivative over the methyl (CAS: 1279032-69-7, MW: 341.36) or ethyl (CAS: 2093993-48-5, MW: 355.4) analogs when higher hydrophobicity is desired .

Hydrophobicity Peptide Therapeutics Bioconjugation

Stability Profile: O-Propyl Ether vs. Acid-Labile O-tButyl Protection

The O-propyl ether linkage provides robust chemical stability under the acidic conditions commonly used in peptide synthesis (e.g., TFA cleavage). This contrasts with acid-labile protecting groups like O-tert-butyl (tBu), which are designed for removal. For the base amino acid O-propylserine, its stability under acid hydrolysis conditions has been ranked: O-propyltyrosine < O-propylserine < S-propylcysteine [1]. This indicates the O-propylserine ether bond is more stable than an O-propyltyrosine bond but less than a thioether. This class-level data suggests the Fmoc-protected derivative will similarly exhibit high stability to acidic conditions, preventing premature side-chain deprotection during SPPS [2].

Peptide Stability SPPS Side-Chain Protection

Best Research and Industrial Application Scenarios for N-Fmoc-O-propyl-D-serine


Synthesis of D-Peptide Therapeutics and Protease-Resistant Mimetics

N-Fmoc-O-propyl-D-serine is ideally suited for the Fmoc-based solid-phase synthesis of D-peptides or peptide mimetics where the D-configuration is required for enhanced metabolic stability against proteases. The D-enantiomer ensures the correct stereochemical outcome, which is critical for biological activity .

Construction of Peptides with Precisely Tuned Hydrophobicity

This building block is used to incorporate an O-propyl modified D-serine residue, providing a specific increment in hydrophobicity and steric bulk. This is valuable for modulating the physicochemical properties of a peptide, such as its solubility, aggregation propensity, or its ability to interact with hydrophobic patches on protein targets or cellular membranes [1].

Design of Peptide-Based Bioconjugates and Protein-Protein Interaction Modulators

The unique steric and electronic properties conferred by the n-propyl side chain enable tailored interactions in protein-protein binding studies. This makes N-Fmoc-O-propyl-D-serine a key component in the design of bioconjugates and peptide probes where specific molecular recognition is paramount .

Synthesis of Peptides Requiring Stable, Non-Cleavable O-Alkyl Modifications

In contrast to acid-labile protecting groups like O-tert-butyl (tBu), the O-propyl ether is a stable modification intended to be a permanent feature of the final peptide. This building block is therefore essential for research into the structure-function relationship of O-alkylated serine residues, as the modification will remain intact through standard SPPS cleavage and purification steps [2].

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